Product packaging for Sulforidazine(Cat. No.:CAS No. 14759-06-9)

Sulforidazine

Katalognummer: B028238
CAS-Nummer: 14759-06-9
Molekulargewicht: 402.6 g/mol
InChI-Schlüssel: FLGCRGJDQJIJAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Sulforidazine (C21H26N2O2S2) is a phenothiazine derivative and a key metabolite of the antipsychotic drug thioridazine. It is recognized in scientific literature for its greater biological potency compared to the parent compound, making it a valuable compound for neuroscience and microbiology research . Research Applications: • Neuroscience Research: this compound is a potent typical antipsychotic and has been widely used in studies investigating the dopaminergic system. Research indicates it functions as a potent antagonist of striatal dopamine autoreceptors, which modulates dopamine release, providing a tool for understanding psychiatric conditions . • Antimicrobial Research: Recent studies have explored the repurposing of non-antibiotic drugs. This compound has demonstrated enhanced anti-staphylococcal activity, showing efficacy against methicillin- and ciprofloxacin-resistant Staphylococcus aureus (MRSA) strains. Molecular docking studies suggest its mechanism involves the inhibition of the Penicillin-binding protein PBP2a . Mechanism of Action: The primary pharmacological effects of this compound are believed to be mediated through dopaminergic receptor antagonism. Its potent antimicrobial activity against Gram-positive bacteria is attributed to its ability to inhibit key proteins involved in bacterial cell wall biosynthesis . This product is offered as a characterized reference standard for research purposes. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O2S2 B028238 Sulforidazine CAS No. 14759-06-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGCRGJDQJIJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864531
Record name (+/-)-Thioridazine-2-sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulforidazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14759-06-9
Record name Sulforidazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14759-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulforidazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Thioridazine-2-sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulforidazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFORIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7599I244X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulforidazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121 - 123 °C
Record name Sulforidazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacology and Pharmacodynamics of Sulforidazine

Receptor Binding Profiles and Affinities

Sulforidazine exhibits affinity for several neurotransmitter receptors, contributing to its pharmacological profile.

Dopamine (B1211576) Receptor Subtype Interactions (D2, D3, D4)

This compound is known to interact with dopamine receptors. Along with mesoridazine (B118732), this compound has been shown to be more potent than the parent compound, thioridazine (B1682328), at dopaminergic receptors. researchgate.netnih.gov Thioridazine itself binds to dopamine D2, D3, and D4 receptors. neurotransmitter.net While specific detailed binding affinity (Ki) data for this compound at D2, D3, and D4 receptors were not extensively found in the search results, its classification as a potent antidopaminergic agent and a metabolite contributing to the effects of thioridazine, which binds to these subtypes, suggests interaction with these receptors. neurotransmitter.netoclc.orgnih.gov

Interaction with Other Neurotransmitter Receptors

Beyond dopamine receptors, this compound also interacts with other neurotransmitter systems.

This compound interacts with muscarinic acetylcholine (B1216132) receptors. Studies comparing this compound to thioridazine and mesoridazine indicate that this compound is less potent than thioridazine in competing for muscarinic receptor binding sites labeled by [³H]QNB in striatal homogenates. nih.gov The Ki value for this compound at muscarinic receptors was reported as 66 nM, compared to 14 nM for thioridazine and 90 nM for mesoridazine. nih.gov Despite showing affinity in binding assays, this compound, like thioridazine and mesoridazine, was found to be virtually inactive in functionally antagonizing carbachol-induced inhibition of evoked acetylcholine release in perfused rabbit striatal slices. nih.gov This suggests a potential selectivity for certain muscarinic receptor subtypes, possibly M1, as the lack of effect on release-modulatory muscarinic receptors (likely M2) was observed despite binding affinity. nih.govguidetopharmacology.org

Here is a table summarizing the muscarinic receptor binding affinity:

CompoundReceptor TypeBinding Affinity (Ki)NotesSource
Atropine (B194438)Muscarinic2.7 nMCompetition for [³H]QNB binding sites nih.gov
ThioridazineMuscarinic14 nMCompetition for [³H]QNB binding sites nih.gov
This compoundMuscarinic66 nMCompetition for [³H]QNB binding sites nih.gov
MesoridazineMuscarinic90 nMCompetition for [³H]QNB binding sites nih.gov

This compound, as a phenothiazine (B1677639) derivative, is expected to have interactions with histamine (B1213489) receptors. uni-regensburg.de Typical antipsychotics, including phenothiazines, are known to have affinity for histamine H1 receptors. neurotransmitter.netnih.govnih.govwikipedia.org While direct, specific binding data (Ki values) for this compound at histamine receptor subtypes (H1, H2, H3, H4) were not explicitly found in the provided search results, its structural class and the known profiles of related compounds suggest potential interaction, particularly with H1 receptors. neurotransmitter.netuni-regensburg.dewikipedia.orgmdpi.comnih.gov

Cellular and Molecular Mechanisms of Action

The cellular and molecular mechanisms of action of this compound are linked to its receptor binding profile and its effects on neurotransmission. As a potent antidopaminergic agent, a key mechanism involves the blockade of dopamine receptors, particularly D2-like receptors (D2, D3, D4). oclc.orgnih.govresearchgate.net This blockade is thought to be central to the effects observed with typical antipsychotics, from which this compound is derived. nih.govresearchgate.net

Beyond its effects on central nervous system receptors, recent research has explored the potential antimicrobial mechanisms of this compound, particularly against Staphylococcus aureus and MRSA strains. nih.govdntb.gov.uaresearchgate.net Molecular docking studies suggest that this compound may exert antimicrobial effects by inhibiting Penicillin-binding proteins PBP3 and PBP2a, which are involved in bacterial cell wall biosynthesis and cellular division. nih.govdntb.gov.uaacs.org This indicates a potential mechanism of action that interferes with essential bacterial processes. nih.govdntb.gov.uaresearchgate.net Furthermore, studies on the parent compound thioridazine, and by extension its active metabolite this compound, suggest that these compounds can depolarize the bacterial cell membrane, leading to a dissipation of the proton motive force and affecting various essential bacterial processes. researchgate.net This can result in lowered intracellular ATP levels and decreased synthesis rates of macromolecules like DNA, RNA, cell wall components, and proteins. researchgate.net

Here is a table summarizing potential cellular/molecular targets:

TargetOrganismProposed MechanismSource
Dopamine Receptors (D2, D3, D4)Mammalian CNSAntagonism/Blockade affecting neurotransmission oclc.orgresearchgate.net
Muscarinic Acetylcholine ReceptorsMammalian CNSAntagonism (potential subtype selectivity, e.g., M1) nih.govguidetopharmacology.org
Histamine H1 ReceptorsMammalian CNS/Periph.Antagonism (inferred from structural class and related compounds) neurotransmitter.netnih.gov
Alpha-Adrenergic ReceptorsMammalian CNS/Periph.Antagonism nih.govneurotransmitter.net
Penicillin-binding proteins (PBP3, PBP2a)Staphylococcus aureusInhibition affecting cell wall biosynthesis and division (Antimicrobial mechanism) nih.govdntb.gov.ua
Bacterial Cell MembraneBacteriaDepolarization, dissipation of proton motive force (Antimicrobial mechanism) researchgate.net

Dopamine Receptor Blockade and Signal Transduction Pathways

This compound is characterized as a dopamine receptor blocker ncats.iodrugfuture.com. Dopamine receptors are a class of G protein-coupled receptors that play a crucial role in various neurological processes, including motivation, cognition, memory, learning, and motor control wikipedia.org. They are broadly categorized into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors wikipedia.orgnih.gov. D1-like receptors are typically coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. In contrast, D2-like receptors are coupled to Gi/Go proteins, which inhibit adenylyl cyclase, decreasing cAMP production, and can also activate potassium channels wikipedia.orgnih.gov.

By blocking dopamine receptors, particularly D2-like receptors, this compound interferes with normal dopaminergic signal transduction pathways. This blockade prevents dopamine from binding to and activating these receptors, thereby modulating the downstream signaling cascades that regulate neuronal activity nih.govclevelandclinic.org. The D2 receptor is a common target for antipsychotic drugs, and its blockade is believed to be central to their therapeutic effects in conditions like schizophrenia wikipedia.orgclevelandclinic.org.

Impact on Neurotransmitter Release Dynamics

This compound influences neurotransmitter release dynamics, particularly affecting dopamine release.

Effects on Electrically Evoked Dopamine Release

Studies investigating the effects of this compound on electrically evoked dopamine release have been conducted, often in comparison with its parent compound, thioridazine, and the metabolite mesoridazine. In perfused rabbit striatal slices, electrically evoked overflow of dopamine was used to assess the functional potencies of these compounds nih.gov.

Research indicates that this compound can antagonize the inhibitory effects of dopamine agonists, such as apomorphine (B128758), on electrically evoked dopamine release nih.govosti.gov. This suggests that this compound blocks dopamine autoreceptors, which are primarily D2 receptors located on presynaptic dopaminergic neurons that regulate dopamine synthesis and release nih.govmdpi.com. By blocking these autoreceptors, this compound can lead to an increase in dopamine release nih.gov.

In one study, the IC50 values for antagonizing the effect of apomorphine on electrically evoked dopamine release at 0.3 Hz were determined for thioridazine, mesoridazine, and this compound nih.gov. The results showed that this compound was significantly more potent than both mesoridazine and thioridazine in this regard nih.gov.

A data table summarizing these findings is presented below:

CompoundIC50 for Antagonizing Apomorphine's Effect on Electrically Evoked DA Release (nM)
Thioridazine130 nih.gov
Mesoridazine14.4 nih.gov
This compound6.1 nih.gov

This data highlights the potent effect of this compound on presynaptic dopamine autoreceptors involved in modulating dopamine release nih.gov.

Pharmacological Potency Considerations

This compound's pharmacological potency has been a subject of comparative studies, particularly in relation to its parent compound and other metabolites.

Comparative Potency with Parent Compound Thioridazine and Metabolites

Multiple studies have demonstrated that this compound is more potent than its parent compound, thioridazine, and often more potent than the other major active metabolite, mesoridazine, in its effects on dopamine receptors ncats.ioiiab.menih.govwikidoc.orgnih.gov.

Comparative studies assessing the affinity for striatal dopamine D2 receptors (using [3H]spiperone binding sites) have shown a consistent order of potency: this compound > mesoridazine >> thioridazine osti.govnih.gov. This indicates that this compound binds to D2 receptors with higher affinity than mesoridazine and significantly higher affinity than thioridazine osti.govnih.gov.

Functionally, this greater binding affinity translates to increased potency in blocking dopamine receptor-mediated effects. As discussed in section 2.2.3.1, this compound is more potent than thioridazine and mesoridazine in antagonizing the effects of dopamine agonists on electrically evoked dopamine release nih.gov. Similar orders of potency have been observed for blockade of both pre- and postsynaptic dopamine receptors nih.gov.

The higher potency of this compound and mesoridazine compared to thioridazine has led to the hypothesis that a substantial part of the pharmacological effects attributed to thioridazine in vivo may be mediated by these active metabolites iiab.menih.govwikidoc.org.

A data table illustrating the comparative binding affinities at striatal D2 receptors is presented below:

CompoundAffinity (Ki [nM]) for Striatal DA Receptors ([3H]spiperone binding)
Thioridazine1684 wikipedia.org
MesoridazineND (Not Determined in this specific source) wikipedia.org
This compoundND (Not Determined in this specific source) wikipedia.org

*Note: While one source lists Ki values for Thioridazine, it indicates ND for Mesoridazine and this compound wikipedia.org. Other sources functionally confirm higher potency for the metabolites nih.govosti.govnih.gov.

Another study provides Ki values for competition for [3H]QNB binding sites (muscarinic receptors), showing a different potency order for anticholinergic effects: atropine > thioridazine > this compound > mesoridazine nih.gov. However, the focus of this article is on dopaminergic effects.

Pharmacokinetics and Biotransformation of Sulforidazine

Absorption and Systemic Distribution Dynamics

Gastrointestinal Absorption Characteristics

Following oral administration, sulforidazine is absorbed from the gastrointestinal tract. Studies involving its parent compound, thioridazine (B1682328), demonstrate that after being swallowed, the drug is absorbed by the digestive system and enters the hepatic portal system. wikipedia.org this compound itself is subject to extensive metabolism after administration. For instance, in studies on rats given a single oral dose, only a small fraction of the unchanged drug was recovered in the urine, indicating significant systemic absorption and subsequent metabolic transformation. nih.gov Similarly, studies in humans and dogs after oral administration show that this compound is absorbed and then extensively metabolized. nih.gov

Brain-to-Serum Concentration Ratios and Distribution

The distribution of this compound between the brain and systemic circulation is a key factor in its activity. Research in rats has been conducted to determine the brain-to-serum concentration ratios for various neuroleptic agents, including this compound. Following five days of chronic administration of its parent compound, thioridazine, the concentration of this compound was measured in both serum and brain tissue. nih.gov

The observed ratio of brain-to-serum concentration for neuroleptics varies widely, which can be a significant determinant of their clinical potency. nih.gov For thioridazine and its metabolites, including this compound, the study found that the concentration of the drug in the brain was similar to that of other high and low potency neuroleptics. nih.gov This suggests that the degree of dopamine (B1211576) D2 blockade, a key mechanism of antipsychotic action, may vary between different drugs. nih.gov The brain-to-plasma area under the curve ratio (Kp,brain) is a parameter used to evaluate the efficiency of a compound's passage through the blood-brain barrier. nih.gov

Table 1: Brain-to-Serum Concentration Ratios of Thioridazine and its Metabolites in Rats This table is based on findings from a study involving chronic administration of thioridazine (25 mg/kg/day) for 5 days.

CompoundMean Serum Concentration (ng/mL)Mean Brain Concentration (ng/g)Brain-to-Serum Ratio
Thioridazine262 ± 1381650 ± 6206.3
Mesoridazine (B118732)134 ± 351180 ± 2908.8
This compound 131 ± 38 940 ± 240 7.2
Data derived from studies in rats. nih.gov

Metabolic Pathways and Enzyme Systems

First-Pass Metabolism in Hepatic Tissues

This compound is a product of the metabolism of thioridazine, which undergoes a significant first-pass effect. wikipedia.orgnih.gov The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is reduced before it reaches systemic circulation, primarily occurring in the liver and gut wall. wikipedia.orgnih.govpharmacologycanada.org The liver is the main site for this process, where enzymes break down the drug. wikipedia.org

This compound itself undergoes extensive metabolism. In a study on rats, only 2.3% of an oral dose was excreted as unchanged this compound in 24-hour urine, demonstrating substantial metabolic activity. nih.gov This extensive metabolism indicates that after absorption, a large portion of this compound is chemically altered by the body, primarily in hepatic tissues.

Role of Cytochrome P450 Enzymes (CYP1A2, CYP2D6, CYP2C9) in this compound Metabolism

The formation of this compound from its parent compound, thioridazine, is catalyzed by the cytochrome P450 (CYP) enzyme system. Specifically, the conversion of thioridazine to this compound (di-2-sulfoxidation) is primarily mediated by the CYP2D6 enzyme. nih.govsci-hub.seresearchgate.net In vitro experiments using human liver microsomes and cDNA-expressed P450s have shown that CYP2D6 is the key enzyme responsible for this metabolic step. nih.govsci-hub.se

While CYP2D6 is central to the formation of this compound, other CYP enzymes are involved in the broader metabolism of thioridazine. CYP1A2 and CYP3A4 are the main enzymes responsible for 5-sulfoxidation and N-demethylation of thioridazine. nih.govsci-hub.se The contribution of CYP2C9 to the metabolism of thioridazine appears to be less significant compared to CYP2D6 and CYP1A2 for the major pathways. sci-hub.se The activity of these enzymes can be influenced by genetic factors, leading to variations in drug metabolism among individuals. acnp.orgresearchgate.net

Table 2: Contribution of Cytochrome P450 Isoforms to Thioridazine Metabolism This table outlines the primary roles of different CYP enzymes in metabolizing the parent compound, thioridazine, leading to the formation of this compound and other metabolites.

Metabolic PathwayPrimary Enzyme(s)Percentage Contribution (Approx.)
Mono-2-sulfoxidation (to Mesoridazine)CYP2D6, CYP3A449% (CYP2D6), 22% (CYP3A4)
Di-2-sulfoxidation (to this compound) CYP2D6 64%
5-sulfoxidationCYP1A2, CYP3A447% (CYP1A2), 34% (CYP3A4)
N-demethylationCYP1A2, CYP3A444% (CYP1A2), 52% (CYP3A4)
Data based on in vitro studies with human liver microsomes. nih.govsci-hub.se

Metabolite Identification and Characterization

The biotransformation of this compound results in several metabolites that have been identified in various species. nih.govnih.gov The process of metabolite identification involves separating and analyzing biological samples, such as urine, to determine the chemical structures of the metabolic products. youtube.com

In rats, identified urinary metabolites of this compound include this compound ring sulphoxide, the lactam of this compound, the lactam of this compound ring sulphoxide, two diastereomers of N-desmethylthis compound ring sulphoxide, and a phenolic derivative of this compound. nih.gov this compound sulphoxide was found to be a major metabolite in this species. nih.gov

In humans and dogs, the metabolic profile shows both similarities and differences. nih.gov In both species, this compound, two diastereomers of this compound ring sulphoxide, the lactam of this compound ring sulphoxide, and a phenolic derivative were identified. nih.gov However, this compound N-oxide and the lactam of this compound were identified only in human urine. nih.gov Conversely, N-desmethylthis compound ring sulphoxide was observed in rats but not in humans or dogs. nih.govnih.gov

Table 3: Identified Metabolites of this compound in Different Species

MetaboliteIdentified in Rat nih.govIdentified in Dog nih.govIdentified in Human nih.gov
Unchanged this compoundYesYesYes
This compound ring sulphoxideYesYesYes
Lactam of this compoundYesNoYes
Lactam of this compound ring sulphoxideYesYesYes
N-desmethylthis compound ring sulphoxideYesNoNo
Phenolic derivative of this compoundYesYesYes
This compound N-oxideNoNoYes
This compound-5-sulfoxide (SFZ-5-SFX)

Oxidation of the sulfur atom on the phenothiazine (B1677639) ring system is a primary metabolic pathway for this compound. This process results in the formation of this compound-5-sulfoxide, also referred to as this compound ring sulphoxide. This metabolite has been identified in studies involving rats, dogs, and humans. nih.govnih.govnih.gov

In rats administered an oral dose of this compound, the ring sulphoxide was found to be a major metabolite, accounting for 12.1% of the dose in 24-hour urine. nih.gov Similarly, it is a significant metabolite in both dogs and humans, with urinary excretion values of approximately 13.3% and 13.2%, respectively, over 48 hours. nih.gov The formation of this metabolite occurs as two diastereomers, which are present in comparable amounts. nih.govnih.gov The parent compound, thioridazine, also undergoes this ring sulfoxidation, a reaction primarily mediated by the CYP1A2 and CYP3A4 enzymes. researchgate.net

Mesoridazine and Other Active Metabolites

This compound is one of two major active metabolites of thioridazine, the other being mesoridazine. nih.gov Both are formed through the S-oxidation of thioridazine's 2-methylthio group, a process in which the CYP2D6 enzyme plays a crucial role. nih.govresearchgate.net Mesoridazine is the sulfoxide (B87167) metabolite, while this compound is the more oxidized sulfone metabolite. nih.gov Subsequent metabolism of mesoridazine can also lead to the formation of this compound. wikipedia.org

Research indicates that both mesoridazine and this compound are pharmacologically more potent than the parent compound, thioridazine. bionity.comnih.gov In a study assessing the blockade of striatal dopamine autoreceptors, this compound was found to be the most potent, with an IC50 of 6.1 nM, followed by mesoridazine (IC50 of 14.4 nM) and thioridazine (IC50 of 130 nM). nih.gov This suggests that a significant portion of the pharmacological effects attributed to thioridazine may result from its conversion to these active metabolites. nih.gov

Ring Sulfoxide Metabolites

As detailed in section 3.2.3.1, the primary ring sulfoxide metabolite is this compound-5-sulfoxide. This biotransformation occurs via oxidation at the sulfur atom within the phenothiazine nucleus. nih.govnih.gov It is consistently observed as a major metabolite across different species studied, including rats, dogs, and humans. nih.govnih.govnih.govtandfonline.com Quantitative analysis reveals its substantial presence in urine, highlighting ring sulfoxidation as a key pathway in the clearance of this compound. nih.govnih.gov The metabolite exists as two diastereomers, which are excreted in roughly equal proportions. nih.govnih.gov

Phenolic Derivatives of this compound

Aromatic hydroxylation represents another metabolic route for this compound, leading to the formation of phenolic derivatives. A phenolic metabolite of this compound has been identified in the urine of rats, dogs, and humans. nih.govnih.gov The specific position of the hydroxyl group on the phenothiazine ring has been confirmed through analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) after silylation of the urinary extract. nih.govnih.gov

There are notable interspecies differences in the conjugation of this metabolite. In human urine, the phenolic derivative is present in both unconjugated (free) and conjugated forms. nih.gov In contrast, dog urine contains only the conjugated form, while rat studies have also identified the unconjugated phenolic derivative. nih.govnih.govnih.gov

This compound N-oxide

N-oxidation of the piperidine (B6355638) ring's tertiary amine is a species-specific metabolic pathway for this compound. This compound N-oxide was identified as a metabolite in human urine. nih.gov However, despite the availability of authentic reference standards, this metabolite was not detected in the urine of rats. nih.gov Studies on the metabolism of mesoridazine, a closely related compound, also found this compound N-oxide in the urine of both dogs and humans. tandfonline.com This indicates variability in the N-oxidation pathway among different animal models.

Lactam of this compound and Its Ring Sulphoxide

Oxidation of the piperidine ring of this compound can lead to the formation of lactam derivatives. Two such metabolites have been identified: the lactam of this compound and the lactam of this compound ring sulphoxide. nih.govnih.gov The formation of these metabolites has been confirmed in both in vivo and in vitro studies. nih.govnih.gov

There are significant quantitative and species-specific differences in the excretion of these lactam metabolites. The lactam of this compound is a minor metabolite in both rats (0.1% of dose) and humans. nih.govnih.gov In contrast, the lactam of this compound ring sulphoxide is a more prominent metabolite. It accounted for 3.2% of the administered dose in rats and was a major metabolite in humans, with a mean urinary excretion of 7.5%. nih.govnih.gov However, this metabolite was found in only trace amounts (<0.1%) in dogs. nih.gov

N-Desmethylthis compound Ring Sulphoxide Diastereomers

N-demethylation of the piperidine ring combined with ring sulfoxidation results in the formation of N-desmethylthis compound ring sulphoxide. This metabolic pathway appears to be specific to rats, where two diastereomers of this compound were identified in urine. nih.govtandfonline.com These metabolites were not observed in the urine of either dogs or humans, suggesting that this particular combination of metabolic steps is not a significant pathway in these species. nih.gov This finding highlights the rat as a potentially more suitable model for studying the metabolism of the piperidine ring of this compound compared to the dog. nih.gov

Data Tables

Table 1: Identified Metabolites of this compound by Species

MetaboliteRatDogHuman
This compound Ring SulphoxideYes nih.govYes nih.govYes nih.gov
Phenolic Derivative of this compoundYes nih.govYes nih.govYes nih.gov
This compound N-oxideNo nih.govYes tandfonline.comYes nih.gov
Lactam of this compoundYes nih.govNo nih.govYes nih.gov
Lactam of this compound Ring SulphoxideYes nih.govYes nih.govYes nih.gov
N-Desmethylthis compound Ring SulphoxideYes nih.govNo nih.govNo nih.gov

Table 2: Mean Urinary Excretion of this compound and Major Metabolites (% of Dose)

CompoundRat (0-24h)Dog (0-48h)Human (0-48h)
Unchanged this compound2.3% nih.gov7.2% nih.gov5.9% nih.gov
This compound Ring Sulphoxide12.1% nih.gov13.3% nih.gov13.2% nih.gov
Lactam of this compound0.1% nih.govNot ReportedMinor nih.gov
Lactam of this compound Ring Sulphoxide3.2% nih.gov<0.1% nih.gov7.5% nih.gov

Excretion Patterns and Routes

Research into the urinary excretion of this compound has provided valuable insights into its metabolic fate. Studies conducted in various species, including rats, dogs, and humans, have identified and quantified the parent drug and its metabolites in urine, highlighting the significant role of biotransformation in its clearance.

Following oral administration, a substantial portion of this compound undergoes extensive metabolism before being excreted. In rats, only a small fraction of the administered dose is found unchanged in the urine. One study reported that approximately 2.3% of a single oral dose was excreted as unchanged this compound in 24-hour urine. nih.gov The major metabolite identified in rat urine was this compound ring sulphoxide, accounting for a significant 12.1% of the dose. nih.gov Other metabolites, such as the lactam of this compound and the lactam of this compound ring sulphoxide, were also detected, representing 0.1% and 3.2% of the dose, respectively. nih.gov Additionally, two diastereomers of N-desmethylthis compound ring sulphoxide and a phenolic derivative of this compound were identified in the urine of rats. nih.gov

Studies in humans and dogs have shown both similarities and differences in the urinary excretion profile compared to rats. In humans, the mean urinary excretion of unchanged this compound over a 48-hour period was found to be approximately 5.9% of the administered dose, a value similar to the 7.2% observed in dogs. nih.gov The excretion of this compound ring sulphoxide was also comparable between the two species, with values of 13.2% in humans and 13.3% in dogs. nih.gov

However, notable differences in metabolite excretion were also observed. The lactam of this compound ring sulphoxide was a major metabolite in humans, accounting for 7.5% of the dose, whereas it was a very minor metabolite in dogs (less than 0.1%). nih.gov The lactam of this compound was identified as a minor metabolite in human urine. nih.gov Furthermore, this compound N-oxide was detected in human urine but not in that of dogs or rats, while the N-desmethylthis compound ring sulphoxide diastereomers found in rats were not observed in humans. nih.gov A phenolic derivative of this compound was identified in the urine of both humans and dogs; in humans, it was present in both unconjugated and conjugated forms, while in dogs, only the conjugated form was found. nih.gov

These findings underscore the extensive metabolism of this compound and the importance of the renal route for the elimination of both the parent drug and its numerous metabolites. The quantitative data from these studies provide a detailed picture of the urinary excretion profile of this compound.

Urinary Excretion of this compound and its Metabolites

Compound Species Percentage of Dose Excreted in Urine Collection Period
This compound Rat 2.3% (± 0.4%) 24 hours
This compound Human 5.9% (± 0.7%) 48 hours
This compound Dog 7.2% (± 1.9%) 48 hours
This compound ring sulphoxide Rat 12.1% (± 1.6%) 24 hours
This compound ring sulphoxide Human 13.2% (± 4.6%) 48 hours
This compound ring sulphoxide Dog 13.3% (± 4.4%) 48 hours
Lactam of this compound Rat 0.1% (± 0.1%) 24 hours
Lactam of this compound Human Minor metabolite 48 hours
Lactam of this compound ring sulphoxide Rat 3.2% (± 2.6%) 24 hours
Lactam of this compound ring sulphoxide Human 7.5% (± 2.8%) 48 hours

Neurobiological Effects and Therapeutic Mechanisms

Antipsychotic Efficacy Mechanisms

Antipsychotic drugs, including those from the phenothiazine (B1677639) class, are thought to exert their therapeutic effects largely through modulating dopamine (B1211576) neurotransmission. frontiersin.orgnih.govnih.govpsychiatrictimes.com

Attenuation of Psychotic Symptoms

Psychotic symptoms, such as hallucinations and delusions, are hypothesized to be linked to hyperactivity in certain dopamine pathways in the brain. nih.govpsychiatrictimes.commdpi.com Antipsychotic agents are understood to alleviate these symptoms by interfering with dopaminergic signaling. frontiersin.orgnih.govpsychiatrictimes.com Sulforidazine, as a metabolite of the antipsychotic thioridazine (B1682328), is also considered to possess antipsychotic properties. nih.govwikipedia.org The mechanism by which this compound attenuates psychotic symptoms is likely related to its influence on dopamine receptors, similar to other antipsychotic medications. frontiersin.orgnih.govpsychiatrictimes.com

Modulation of Mesolimbic Dopamine System Activity

The mesolimbic dopamine pathway, projecting from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), is critically involved in reward, motivation, and the processing of salient stimuli. frontiersin.orgbiorxiv.org Dysregulation of this system is strongly implicated in the positive symptoms of psychosis. nih.govbiorxiv.org Antipsychotic drugs are known to modulate the activity of this pathway. frontiersin.orgnih.govnih.govpsychiatrictimes.com Studies have indicated that this compound, when compared to its parent compound thioridazine, exhibits greater potency on striatal dopamine autoreceptors in rats. wikipedia.org This suggests a significant interaction with the dopaminergic system, potentially influencing dopamine release and signaling in the mesolimbic pathway. wikipedia.orgnih.gov Modulation of this pathway by this compound could contribute to its antipsychotic effects by reducing excessive dopamine activity. frontiersin.orgnih.govnih.govpsychiatrictimes.com

Impact on Dopamine Synaptic Plasticity

Dopamine plays a crucial role in modulating synaptic plasticity, the ability of synapses to strengthen or weaken over time. nih.govnih.govfrontiersin.org This process is fundamental to learning, memory, and adaptive behavior. nih.govyale.edu Alterations in dopamine-mediated synaptic plasticity have been implicated in the pathophysiology of neuropsychiatric disorders, including schizophrenia. nih.govnih.govfrontiersin.org While direct research specifically detailing this compound's impact on dopamine synaptic plasticity is limited in the provided search results, the known mechanisms of antipsychotic drugs, particularly their interaction with dopamine receptors, suggest a potential influence. frontiersin.orgnih.govpsychiatrictimes.comresearchgate.net Dopamine receptors, including D2-like receptors which are primary targets of many antipsychotics, are known to modulate synaptic transmission and plasticity. nih.govnih.govfrontiersin.orgresearchgate.net Further research would be needed to elucidate the specific effects of this compound on these processes.

Neurotransmitter System Modulation Beyond Dopamine

Histaminergic System Effects

The histaminergic system, mediated by histamine (B1213489), plays a role in regulating wakefulness, arousal, and other physiological functions. mdpi.comamegroups.orgmdpi.com Histamine receptors, particularly H1 receptors, are involved in mediating effects such as sedation, which is a common side effect of some antipsychotic drugs. nih.govwikipedia.orgresearchgate.net Thioridazine has affinity for H1 receptors, which is likely responsible for its sedating effects. wikipedia.org As a metabolite, this compound may also interact with histaminergic receptors. wikipedia.org These interactions could influence arousal levels and contribute to the sedative properties observed with some phenothiazine antipsychotics. nih.govwikipedia.orgamegroups.orgmdpi.com

Adrenergic System Influence

This compound demonstrates significant activity at adrenergic receptors. Research indicates that this compound is more potent than its parent compound, thioridazine, at alpha adrenergic receptors. nih.gov Specifically, this compound has been identified as an alpha-beta-adrenergic blocking agent and an alpha 1-adrenergic blocking agent. regulations.gov Studies on thioridazine's sulfoxide (B87167) metabolites, which include this compound, highlight their strong noradrenergic alpha1 receptor-blocking properties. researchgate.net Blockade of alpha1-adrenoceptors is a mechanism associated with cardiovascular effects such as postural hypotension and reflex tachycardia observed with some antipsychotic medications. researchgate.netwikipedia.org Adrenergic receptors, including alpha-1, alpha-2, and beta subtypes, are G protein-coupled receptors that mediate the effects of norepinephrine (B1679862) and epinephrine (B1671497) throughout the body, influencing processes such as smooth muscle contraction, heart rate, and blood pressure. nih.govlibretexts.orgmdpi.com

Neuropharmacological Basis of Adverse Effects

The adverse effects associated with compounds like this compound are rooted in their interactions with various neurobiological targets, particularly within the central and peripheral nervous systems.

Extrapyramidal Symptom Induction Mechanisms

Extrapyramidal symptoms (EPS), such as parkinsonism, dystonia, and akathisia, are commonly associated with antipsychotic medications, including typical antipsychotics like thioridazine and its metabolites. The primary neuropharmacological basis for EPS induction is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain. psychdb.comementalhealth.ca This blockade disrupts the delicate balance between dopaminergic and cholinergic activity in the basal ganglia, leading to motor abnormalities. psychdb.com this compound's potency at dopaminergic receptors is correlated with the incidence of extrapyramidal side effects. nih.gov While thioridazine is noted for having a lower propensity for causing EPS compared to other first-generation antipsychotics, likely due to its anticholinergic effects, this compound's potentially higher potency at dopaminergic receptors compared to thioridazine may influence its specific EPS liability. nih.govwikipedia.org

Tardive Dyskinesia Pathophysiology

Tardive dyskinesia (TD) is a persistent movement disorder that can develop following prolonged exposure to dopamine receptor antagonists, including antipsychotics. news-medical.netnih.govmedscape.com Although the precise pathophysiology of TD is not fully understood, the prevailing hypothesis centers on chronic blockade of post-synaptic dopamine D2 receptors in the nigrostriatal pathway. news-medical.netnih.govmedscape.com This chronic blockade is thought to lead to an upregulation or hypersensitivity of these dopamine receptors. nih.govmedscape.com Other proposed mechanisms contributing to TD include alterations in other neurotransmitter systems such as serotonergic and GABAergic pathways, as well as oxidative stress. news-medical.netnih.govresearchgate.net As a metabolite of thioridazine, a drug linked to cases of tardive dyskinesia, this compound's activity as a dopamine receptor antagonist is implicated in the potential development of this disorder with chronic exposure. wikipedia.orgnih.gov

Antimicrobial Activity and Mechanistic Insights

Antibacterial Spectrum of Sulforidazine

Studies have indicated that this compound, a metabolite of thioridazine (B1682328), possesses antimicrobial activity. wikipedia.orgnih.govresearchgate.netnih.gov This activity appears to be more pronounced against certain types of bacteria.

Activity Against Gram-Positive Bacteria

Enhanced antimicrobial activity of thioridazine photoproducts, including this compound, has been observed against Gram-positive bacteria. nih.govresearchgate.netnih.gov This activity was reported to be higher than that of ciprofloxacin (B1669076) against methicillin- and ciprofloxacin-resistant Staphylococcus aureus. nih.govresearchgate.netnih.gov Gram-positive bacteria are characterized by a thick peptidoglycan layer in their cell wall. mdsearchlight.commdpi.com

Efficacy Against Multidrug-Resistant Strains (e.g., MRSA)

This compound has shown potential efficacy against multidrug-resistant strains, specifically Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netnih.gov Molecular docking studies suggest that this compound may inhibit key proteins in MRSA, contributing to its activity against these resistant strains. nih.govresearchgate.netnih.govmdpi.comnih.govdntb.gov.uamdpi.compreprints.orgresearchgate.netdntb.gov.uaresearchgate.net

Antimicrobial Mechanisms of Action

The antimicrobial effects of this compound are believed to involve several mechanisms targeting essential bacterial processes.

Inhibition of Bacterial Penicillin-Binding Proteins (PBP3, PBP2a)

Molecular docking studies have identified the inhibition of Penicillin-Binding Proteins (PBPs) as a possible mechanism of action for this compound against Staphylococcus aureus and MRSA. nih.govresearchgate.netnih.govmdpi.comdntb.gov.uadntb.gov.uaresearchgate.net Specifically, this compound is suggested to inhibit PBP3 in Staphylococcus aureus and PBP2a in MRSA strains. nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net PBPs are crucial enzymes involved in bacterial cell wall synthesis. mdpi.compreprints.org PBP2a, in particular, is a key determinant of methicillin (B1676495) resistance in MRSA, as it has a lower affinity for beta-lactam antibiotics and can continue cell wall synthesis in their presence. nih.govmdpi.compreprints.orgresearchgate.net Docking simulations have illustrated the interaction of this compound within the ligand pocket of MRSA PBP3 and its potential hydrogen bonding interactions with amino acid residues like Thr 621, Ser 634, and Thr 603 in PBP2a. nih.gov

Bacterial Efflux Pump Modulation

Phenothiazines, the class of compounds to which this compound belongs, are known to have activity against bacterial efflux pumps. frontiersin.org Efflux pumps are membrane proteins that actively transport various compounds, including antibiotics, out of the bacterial cell, contributing to drug resistance. frontiersin.orgnih.govmdpi.comjournalagent.com While the provided search results mention the general activity of phenothiazines against efflux pumps and the evaluation of efflux inhibitory activity of thioridazine solutions nih.govresearchgate.netnih.gov, specific detailed research findings on this compound's direct modulation of bacterial efflux pumps are not extensively detailed in these results. However, the broader context of phenothiazine (B1677639) activity suggests this as a potential area of mechanistic action.

Cellular Integrity and DNA Damage Mechanisms (Comparative Insights)

While some antibiotics and antimicrobial agents exert their effects by damaging bacterial cellular integrity or DNA patsnap.comnyulangone.orgnih.govfrontiersin.orgplos.orgfrontiersin.orgnih.gov, the provided search results primarily highlight PBP inhibition and potential efflux pump modulation as the key mechanisms for this compound's antibacterial activity. nih.govresearchgate.netnih.govmdpi.comdntb.gov.uadntb.gov.uaresearchgate.netfrontiersin.org There is no specific data in the provided snippets detailing how this compound directly impacts bacterial cellular integrity or induces DNA damage as its primary mechanism, in comparison to other agents. The focus of the retrieved information is predominantly on its interaction with PBPs, particularly in the context of overcoming resistance in MRSA.

Synergistic Effects with Other Antimicrobial Agents

Studies have indicated that this compound can exhibit synergistic effects when combined with other antimicrobial agents, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net This synergy suggests that this compound may enhance the efficacy of existing antibiotics, potentially lowering the effective concentrations required and thus mitigating toxicity or the development of further resistance. nih.govmdpi.commdpi.com

One proposed mechanism for this synergy involves the inhibition of bacterial efflux pumps, which are a common mechanism of resistance where bacteria actively expel antibiotics. wikipedia.orgmdpi.comresearchgate.net By inhibiting these pumps, this compound could allow co-administered antibiotics to reach higher intracellular concentrations, thereby restoring or enhancing their activity. mdpi.comfrontiersin.org Additionally, molecular docking studies have suggested that this compound may interact with penicillin-binding proteins (PBPs), such as PBP3 and PBP2a, which are crucial for bacterial cell wall synthesis. researchgate.netresearchgate.netnih.govnih.govresearchgate.net Inhibition of these proteins, particularly PBP2a in MRSA, could contribute to the synergistic effect observed with beta-lactam antibiotics. researchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.net

The enhanced antimicrobial activity of thioridazine photoproducts, including this compound, against Gram-positive bacteria, such as resistant Staphylococcus aureus, has been observed to be higher than that of ciprofloxacin against methicillin- and ciprofloxacin-resistant strains. researchgate.netresearchgate.netnih.govnih.govresearchgate.net This highlights the potential of this compound, possibly generated through processes like photoirradiation of thioridazine, in combination therapies. researchgate.netresearchgate.net

Implications for Drug Repurposing in Antimicrobial Resistance

The emergence of widespread antimicrobial resistance poses a significant global health threat, necessitating the exploration of novel strategies, including drug repurposing. nih.govjptcp.comthno.orgfrontiersin.orgaboutscience.eu Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a potentially faster and more cost-effective approach compared to de novo drug discovery, as these compounds have already undergone safety and pharmacokinetic evaluations. nih.govjptcp.comthno.orgfrontiersin.org

This compound, as a known metabolite of the antipsychotic thioridazine, presents a case for drug repurposing in the fight against antimicrobial resistance. wikipedia.orgingentaconnect.commdpi.comnih.gov Thioridazine itself has shown activity against extensively drug-resistant tuberculosis and the ability to resensitize MRSA to beta-lactam antibiotics, partly through the inhibition of bacterial secretion pumps. wikipedia.org Given that this compound is an active metabolite of thioridazine, it is a prime candidate for investigation into its direct and synergistic antimicrobial properties. ingentaconnect.commdpi.com

The potential mechanisms of action identified for this compound, such as efflux pump inhibition and interaction with PBPs, are directly relevant to overcoming common resistance mechanisms in bacteria. wikipedia.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netfrontiersin.org Repurposing this compound, either alone or in combination with existing antibiotics, could offer a new therapeutic avenue for infections caused by resistant pathogens, potentially extending the lifespan of currently ineffective antibiotics. nih.govjptcp.comthno.org The focus on compounds like this compound, which can interfere with bacterial resistance mechanisms, is a key strategy in developing next-generation combination therapies. thno.org

Preclinical and Translational Research on Sulforidazine

In Vitro Pharmacological Investigations

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a drug for its biological target. nih.gov These assays typically involve incubating a radiolabeled ligand with a tissue preparation containing the receptor of interest and measuring the displacement of the radiolabel by the test compound. nih.gov The result is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity. nih.govresearchgate.net

For antipsychotic agents, the primary therapeutic action is mediated through the antagonism of dopamine (B1211576) D2 receptors. northwestern.edunih.gov While specific Ki values for Sulforidazine at the D2 receptor were not available in the consulted literature, functional assays provide insight into its potency. In studies using rabbit striatal slices, this compound's ability to antagonize the effects of the dopamine agonist apomorphine (B128758) was quantified. nih.gov The IC50 value for this compound in antagonizing the apomorphine-induced inhibition of dopamine release was determined to be 6.1 nM. nih.gov This demonstrates a high potency at the functional level of the dopamine autoreceptor, which modulates dopamine synthesis and release. nih.gov

To understand the functional consequences of receptor binding, studies are often conducted on isolated tissue preparations, such as brain slices. These experiments can directly measure a drug's effect on neurotransmitter release. A common method involves stimulating the tissue slices electrically or chemically and measuring the subsequent release of dopamine. nih.gov

Research on this compound has utilized perfused rabbit striatal slices to assess its impact on dopamine dynamics. nih.gov In this model, electrical stimulation is used to evoke the release of dopamine from the tissue. nih.gov When applied alone at a concentration of 1000 nM, this compound produced only a small increase in the electrically evoked overflow of dopamine. nih.gov

However, its primary role as an antagonist was demonstrated in its interaction with the dopamine agonist apomorphine. Apomorphine acts on presynaptic D2 autoreceptors to inhibit dopamine release. nih.gov A 30 nM concentration of apomorphine was shown to inhibit the overflow of dopamine by approximately 71%. nih.gov this compound potently and concentration-dependently antagonized this inhibitory effect of apomorphine. nih.gov The study determined that this compound had an IC50 of 6.1 nM, indicating it is a powerful antagonist at striatal dopamine autoreceptors involved in modulating dopamine release. nih.gov Notably, this compound was found to be more potent than its parent compound, Thioridazine (B1682328) (IC50 = 130 nM), and its other major metabolite, Mesoridazine (B118732) (IC50 = 14.4 nM), in this assay. nih.gov

CompoundIC50 (nM) for Apomorphine Antagonism
This compound 6.1
Mesoridazine 14.4
Thioridazine 130

Data sourced from studies on electrically evoked dopamine overflow in rabbit striatal slices. nih.gov

In Vivo Animal Model Studies

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. This compound has been studied in both rats and dogs, revealing species-specific metabolic pathways. researchgate.netnih.gov

In female rats administered an oral dose, this compound undergoes extensive metabolism. nih.gov Only a small fraction (2.3%) of the dose is excreted unchanged in the urine over 24 hours. nih.gov Major metabolites identified include this compound ring sulphoxide (12.1% of dose) and its lactam derivative (3.2% of dose). nih.gov Other identified metabolites were the lactam of this compound, two diastereomers of N-desmethylthis compound ring sulphoxide, and a phenolic derivative of this compound. nih.gov

In female dogs, metabolism was also significant. Following an oral dose, the mean urinary excretion of unchanged this compound over 48 hours was 7.2%, similar to the percentage seen in humans. researchgate.net The primary metabolite was this compound ring sulphoxide, accounting for 13.3% of the dose. researchgate.net Unlike in rats and humans, the lactam of this compound ring sulphoxide was a very minor metabolite in dogs (<0.1%). researchgate.net

These comparative studies suggest that the rat may be a more suitable animal model than the dog for studying certain metabolic pathways of this compound, particularly those involving the piperidine (B6355638) ring. researchgate.netnih.gov

Compound/MetaboliteMean % of Dose in Urine (Rat, 0-24h)Mean % of Dose in Urine (Dog, 0-48h)
This compound (Unchanged) 2.3%7.2%
This compound ring sulphoxide 12.1%13.3%
Lactam of this compound ring sulphoxide 3.2%<0.1%
Lactam of this compound 0.1%Not Reported

Data represents mean urinary excretion values. researchgate.netnih.gov

Neurobehavioral assessments in rodents are used to predict the therapeutic effects and potential side effects of psychoactive drugs. nih.gov Standard tests include the open-field test for locomotor and exploratory activity and the elevated plus-maze to assess anxiety-like behavior. nih.govfrontiersin.orgcpn.or.kr

While specific neurobehavioral studies focusing on this compound were not identified in the literature reviewed, the effects of D2 receptor antagonists as a class are well-documented. Drugs that block D2 receptors typically produce a dose-dependent decrease in spontaneous locomotor activity in rodents. nih.gov This is considered a preclinical indicator of antipsychotic potential. For example, the D2 antagonist eticlopride (B1201500) has been shown to reduce cocaine-induced hyperlocomotion in rats. nih.gov It is therefore expected that this compound would similarly reduce locomotor activity in rodent models.

Understanding the relationship between a drug's concentration in the blood and its concentration in the brain is critical for developing effective CNS therapies. nih.gov The brain-to-serum (or plasma) concentration ratio (Kp) is a key parameter that measures the extent of a drug's ability to cross the blood-brain barrier (BBB). nih.govnih.gov An even more refined measure is the unbound brain-to-plasma partition coefficient (Kp,uu), which accounts for protein binding in both compartments and is thought to be the best indicator of the drug concentration driving the pharmacological effect at the target site. nih.govresearchgate.net

A study comparing various neuroleptic drugs in rats after five days of administration found that the brain-to-serum concentration ratio for this compound was 1.56. nih.gov This value was part of a wide range observed across different antipsychotics (from 0.18 to 62.5). nih.gov The study noted a significant correlation between higher brain-to-serum ratios and greater clinical potency of the drugs. nih.gov This finding underscores the importance of BBB penetration as a determinant of a neuroleptic's efficacy. nih.gov

Metabolite Profiling in Preclinical Models

The metabolic fate of this compound has been investigated in several preclinical species, primarily in rats and dogs, to elucidate its biotransformation pathways. These studies are crucial for understanding the compound's pharmacokinetic profile and for identifying metabolites that may contribute to its pharmacological activity or toxicity.

In female rats administered a single oral dose of this compound, the compound undergoes extensive metabolism. iiab.menih.gov Analysis of urine samples using techniques such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) has identified several key metabolites. iiab.menih.gov The primary metabolites identified include this compound ring sulphoxide, the lactam of this compound, and the lactam of this compound ring sulphoxide. iiab.menih.gov Additionally, two diastereomers of N-desmethylthis compound ring sulphoxide and a phenolic derivative of this compound have been detected. iiab.menih.gov Notably, this compound N-oxide and this compound N,S-dioxide were not found in the urine of rats, despite the availability of authentic standards for these compounds. iiab.menih.gov Unchanged this compound accounted for only a small fraction of the administered dose in a 24-hour urine collection, indicating significant metabolic conversion. iiab.me this compound sulphoxide was identified as a major metabolite, with its diastereomers present in similar quantities. iiab.menih.gov

Studies in female dogs have also been conducted to profile this compound's metabolites. nih.govtandfonline.com Similar to rats, dogs produce this compound ring sulphoxide and a phenolic derivative of this compound. nih.govtandfonline.com However, notable differences in the metabolic profile between dogs and rats have been observed. For instance, the lactam of this compound ring sulphoxide is a major metabolite in humans but is found in negligible amounts in dogs. nih.gov In contrast, this metabolite is present in rats. iiab.menih.gov Furthermore, a phenolic metabolite was found in both unconjugated and conjugated forms in human urine, while dog urine contained only the conjugated form. nih.govtandfonline.com

The following table provides a summary of the major metabolites of this compound identified in preclinical models.

MetabolitePreclinical Model(s)Analytical Method(s)
This compound ring sulphoxideRat, DogHPLC-MS, GC-MS
Lactam of this compoundRatHPLC-MS, GC-MS
Lactam of this compound ring sulphoxideRatHPLC-MS, GC-MS
N-desmethylthis compound ring sulphoxide (two diastereomers)RatHPLC-MS, GC-MS
Phenolic derivative of this compoundRat, DogHPLC-MS, GC-MS

Translational Significance of Preclinical Findings

The preclinical metabolite profiling of this compound holds significant translational value for predicting its behavior in humans and for guiding its clinical development and use. A critical finding from preclinical research is that this compound itself is a major and pharmacologically active metabolite of the parent drug, thioridazine. iiab.mewikipedia.orgnih.gov

Studies comparing the potency of thioridazine and its key metabolites have revealed that both this compound and mesoridazine (thioridazine-2-sulfoxide) are more potent than thioridazine at blocking striatal dopamine autoreceptors. nih.gov This suggests that a substantial portion of the pharmacological effects observed after the administration of thioridazine may be attributable to its conversion to these active metabolites. nih.gov This understanding is crucial for interpreting clinical outcomes and for considering the therapeutic window of thioridazine.

The comparative metabolism studies between preclinical species and humans have important implications for the selection of appropriate animal models for non-clinical safety and efficacy studies. The observation that the metabolites in human urine are qualitatively similar to those reported in rats, with some exceptions, suggests that the rat may be a more suitable animal model than the dog for studying certain aspects of this compound's metabolism, particularly the C-oxidation of the piperidine ring. nih.govtandfonline.compharmgkb.org For example, the lactam of this compound ring sulphoxide is a major metabolite in humans and is also found in rats, but not to a significant extent in dogs. nih.govpharmgkb.org Conversely, this compound N-oxide was identified in human urine but not in rat urine. nih.gov These species-specific differences underscore the importance of multi-species preclinical testing to build a comprehensive metabolic picture that can be more accurately extrapolated to humans.

The following table summarizes the identified metabolites of this compound across different species, highlighting the translational relevance.

MetaboliteRatDogHumanTranslational Significance
This compoundYesYesYesParent compound and active metabolite of thioridazine.
This compound ring sulphoxideYesYesYesCommon metabolite across species.
Lactam of this compoundYesNoYes (minor)Highlights species differences in metabolism.
Lactam of this compound ring sulphoxideYesNo (<0.1%)Yes (major)Suggests rat is a more predictive model for this pathway. nih.govpharmgkb.org
N-desmethylthis compound ring sulphoxideYesNoNoA rat-specific metabolite. nih.gov
Phenolic derivative of this compoundYesYesYesCommon metabolite across species.
This compound N-oxideNoYesYesA human and dog metabolite not found in rats. nih.govnih.gov

Clinical Research Considerations for Sulforidazine

Pharmacokinetic Variability in Patient Populations

Inter-individual Differences in Plasma Concentrations

Studies investigating thioridazine (B1682328) and its metabolites have demonstrated substantial inter-individual variability in plasma concentrations, even when patients receive the same dosage nih.gov. For example, research involving patients treated with thioridazine revealed wide disparities in the plasma levels of both the parent drug and its metabolites nih.gov. Within this variability, the ratio of thioridazine to mesoridazine (B118732) plasma levels was approximately one half, while the ratio of thioridazine to sulforidazine was around two-fold across the patient cohort nih.gov.

Data from clinical studies on thioridazine and its metabolites highlight this variability. While precise this compound concentration ranges for individual patients are not presented in a format readily adaptable for an interactive table within the scope of the search results, the consistent finding is that plasma levels differ significantly between individuals nih.gov.

Influence of Genetic Polymorphisms (e.g., CYP genotypes)

The activity of cytochrome P450 (CYP) enzymes is a primary determinant of drug elimination and, consequently, plasma drug concentration unideb.hu. Genetic variations within different CYP enzymes play a crucial role in influencing the plasma concentrations of antipsychotic drugs unideb.hu. Specifically, CYP2D6 is a key enzyme involved in the metabolism of several antipsychotics, including thioridazine unideb.hu.

Research indicates that individuals with variations in CYP2D6 enzyme activity, such as poor metabolizers (reduced activity) or ultrarapid metabolizers (increased activity), can exhibit different plasma concentrations of thioridazine and its metabolites compared to individuals with normal metabolic capacity (extensive metabolizers) when administered the same dose unideb.hu. Notably, patients who are poor metabolizers due to a lack of functional CYP2D6 alleles demonstrate significantly higher dose-corrected plasma concentrations of thioridazine and a significantly elevated thioridazine/mesoridazine ratio when compared to those possessing at least one functional CYP2D6 allele nih.gov.

In vitro studies have identified CYP2D6 as the principal enzyme responsible for the mono-2- and di-2-sulfoxidation of thioridazine, metabolic pathways that lead to the formation of metabolites such as this compound nih.gov. CYP3A4 also contributes to the mono-2-sulfoxidation of thioridazine nih.gov. Consequently, genetic polymorphisms in CYP2D6, and potentially CYP3A4, can impact the rate of formation and the resulting plasma levels of this compound unideb.hunih.govnih.gov. The ratio of this compound to mesoridazine plasma concentrations may serve as a more specific indicator of CYP2D6 activity compared to the mesoridazine/thioridazine ratio nih.gov.

Beyond genetic factors, environmental influences like smoking can also modulate the activity of these metabolic enzymes and affect the plasma concentrations of thioridazine and its metabolites, including this compound unideb.hunih.gov. Studies have shown that smokers tend to have significantly lower dose-corrected plasma concentrations of thioridazine, mesoridazine, and this compound compared to non-smokers nih.gov.

Pharmacodynamic Variability and Clinical Outcomes

Therapeutic drug monitoring (TDM) operates on the premise that a discernible relationship exists between plasma drug concentration and clinical effects, encompassing both therapeutic benefits and adverse reactions agnp.de. However, for antipsychotic medications, studies attempting to establish a clear correlation between blood levels and clinical efficacy have often yielded inconsistent findings nih.govagnp.de.

Relationship Between Plasma Concentrations and Therapeutic Efficacy

Regarding thioridazine and its metabolites, including this compound, studies have reported only modest correlations between plasma concentrations and the extent of clinical improvement nih.gov. One study indicated that plasma concentrations of the parent compound, its metabolites, or the combined levels of active substances showed only weak correlations (correlation coefficients ranging from 0.10 to 0.22, none statistically significant) with the degree of improvement assessed using the Brief Psychiatric Rating Scale nih.gov. Interestingly, patients who received lower doses and achieved lower plasma concentrations still demonstrated considerable improvement nih.gov. There was even some indication that patients with the highest plasma levels did not necessarily experience the best clinical outcomes nih.gov.

While this compound and mesoridazine are considered more potent than thioridazine and are thought to contribute significantly to its pharmacological effects, a strong direct correlation between their isolated plasma concentrations and therapeutic efficacy is not definitively established in the provided search results iiab.mewikipedia.orgnih.gov. Speculation exists that active metabolites like mesoridazine and this compound might have a more selective site of action, but this hypothesis requires further empirical validation amhe.org.

Correlation of Plasma Concentrations with Adverse Event Profiles

Although the search results mention that this compound-5-sulfoxide, a potential metabolite or derivative, might influence the side effect profile of this compound, detailed research specifically correlating this compound plasma concentrations with a comprehensive adverse event profile is not extensively provided in the immediate results ontosight.ai. One study noted no significant correlation between the plasma levels of mesoridazine and this compound and QTc intervals, suggesting that potential cardiotoxic effects might be linked to other metabolites, such as thioridazine-5-sulfoxide unideb.hu.

Long-Term Clinical Implications and Safety Profiles

While comprehensive long-term clinical trial data specifically focusing on this compound as a standalone treatment are limited in the provided search results, information regarding the long-term use of its parent compound, thioridazine, and general principles of long-term clinical research can offer context.

Long-term clinical trials are crucial for evaluating the sustained efficacy and effects of a treatment over extended periods, typically ranging from one to four years or even longer in post-approval (Phase 4) studies. antidote.meeb-clinet.org These studies aim to provide more insight into the long-term effects and efficacy compared to other available treatments. antidote.me An extended post-study follow-up period, sometimes called an "extension phase," may also be included in clinical trials to identify the long-term impact of a treatment. wikipedia.org Regulatory guidelines, such as those from the European Medicines Agency, suggest that clinical trials of longer duration should be supported by repeated dose toxicology studies of at least equivalent duration in animal models. europa.eu

Research on thioridazine, which is metabolized to this compound, indicates that its chronic use has been explored in various psychiatric conditions, although its use may be restricted due to potential risks. wikipedia.org Studies on related sulfa drugs, such as sulfasalazine (B1682708) and salazopyridazin, have also investigated their long-term effects in chronic conditions like ulcerative colitis and rheumatoid arthritis, demonstrating prolonged action and therapeutic effects over extended periods. nih.govnih.gov For instance, a controlled trial on the long-term maintenance treatment of ulcerative colitis with sulphasalazine showed a significantly lower relapse rate in patients receiving the drug compared to a placebo over a six-month period, with similar results observed in patients on maintenance treatment for less than and more than three years. nih.gov

Future Research Directions and Therapeutic Potential

Elucidation of Remaining Mechanistic Unknowns

The primary mechanism of action for many phenothiazine (B1677639) antipsychotics, including sulforidazine, is attributed to the blockade of dopamine (B1211576) D2 receptors. However, the dopamine hypothesis does not fully account for the complete spectrum of symptoms in schizophrenia, nor the nuanced effects of these drugs nih.govnih.gov. Future research must move beyond this established mechanism to build a more comprehensive model of this compound's action. A critical area of investigation is its binding affinity and functional activity across a wider array of neurotransmitter receptors, such as various serotonin (B10506), glutamate, and cholinergic subtypes. The observation that novel schizophrenia therapeutics are targeting systems like muscarinic receptors suggests that established drugs may have uncharacterized actions on these pathways mdpi.com. Elucidating the downstream intracellular signaling cascades that are modulated by this compound binding is also essential. A deeper understanding of these pathways could explain the compound's specific therapeutic effects and differentiate it from other antipsychotics.

Exploration of Novel Therapeutic Applications (beyond psychosis)

The focused application of antipsychotics is broadening, with many compounds being investigated for efficacy in a range of conditions beyond psychosis nih.govfrontiersin.org. The unique pharmacological profile of this compound merits exploration in new therapeutic contexts.

Advanced Antimicrobial Strategies and Combinatorial Approaches

The increasing challenge of antimicrobial resistance necessitates the exploration of novel treatment strategies, including the repurposing of existing drugs. While research on this compound itself is limited in this area, the broader class of phenothiazines has demonstrated antimicrobial properties. Future studies should systematically evaluate this compound's potential as an antimicrobial agent, both as a monotherapy and as part of combinatorial strategies. The combination of different antimicrobial agents can create synergistic effects, increase the spectrum of activity, and prevent the development of resistant strains mdpi.comwiserpub.com. Research could focus on combining this compound with conventional antibiotics to determine if it can enhance their efficacy or overcome existing resistance mechanisms, a strategy that has shown promise with other compounds mdpi.comwiserpub.comnih.gov.

Potential in Other Neuropsychiatric Conditions

Given the overlapping neurobiological pathways in various psychiatric disorders, this compound may have therapeutic potential in other conditions characterized by dopamine dysregulation frontiersin.org. For instance, other antipsychotics have been explored for use in bipolar disorder, major depressive disorder, and agitation associated with dementia nih.govfrontiersin.org. Preclinical and clinical investigations are warranted to assess the efficacy of this compound in these and other conditions, such as obsessive-compulsive disorder or certain autism spectrum disorders where dopamine modulation may be beneficial frontiersin.org. Such research could reposition this compound as a versatile therapeutic agent for a wider range of neuropsychiatric illnesses.

Investigation of Metabolite-Specific Pharmacological Profiles

Studies have identified several other metabolites of this compound in humans nih.gov. However, the specific pharmacological activities of these compounds are largely uncharacterized. Future research should focus on isolating or synthesizing these metabolites and conducting comprehensive pharmacological profiling to determine their receptor binding affinities and functional effects. This knowledge is crucial for developing a complete picture of how this compound functions in vivo.

Table 1: Comparative Potency of Thioridazine (B1682328) and its Metabolites on Dopamine Autoreceptors
CompoundIC50 (nM) for Antagonizing Apomorphine (B128758) Effect
Thioridazine130
Mesoridazine (B118732)14.4
This compound6.1

This table is based on data regarding the antagonism of the inhibitory effect of apomorphine on electrically evoked dopamine release elsevierpure.com.

Table 2: Identified Metabolites of this compound in Humans
Metabolite
This compound ring sulphoxide (two diastereomers)
Lactam of this compound ring sulphoxide
Phenolic derivative of this compound
This compound N-oxide
Lactam of this compound

This table lists metabolites identified in human urine following oral administration of this compound nih.gov.

Development of Predictive Biomarkers for Response and Adverse Effects

A significant challenge in psychiatric pharmacotherapy is the variability in patient response to medication. The development of predictive biomarkers is a key goal of precision medicine, aiming to identify which patients are most likely to benefit from a specific treatment and who is at higher risk for adverse effects nih.govmdpi.comnih.gov. For this compound, future research should focus on identifying genetic, metabolic, and proteomic markers that correlate with clinical outcomes.

Genomic studies could investigate variations in genes coding for dopamine receptors or metabolic enzymes involved in this compound's breakdown to predict efficacy. Furthermore, the field of metabolomics offers powerful tools to identify metabolic signatures in blood or other tissues that may predict therapeutic response or the emergence of side effects, a strategy that is being explored for other antipsychotics nih.govpsychiatryinvestigation.org. Identifying such biomarkers would allow for more personalized treatment strategies, maximizing therapeutic benefit.

Computational Modeling and In Silico Approaches for Drug Discovery

Computational methods are essential tools in modern drug discovery and development, offering ways to predict compound behavior, optimize molecular structures, and identify new therapeutic targets nih.govresearchgate.netnih.gov. These in silico approaches could be powerfully applied to this compound research. Molecular docking simulations could be used to predict this compound's binding affinity to a wide range of biological targets, helping to elucidate its mechanism of action and potential off-target effects nih.gov.

Quantitative Structure-Activity Relationship (QSAR) studies could analyze the chemical structure of this compound and its metabolites to identify the key molecular features responsible for their pharmacological activity. This information could guide the design of novel compounds with enhanced potency or improved safety profiles. Furthermore, virtual screening could be employed to identify other molecules that may act synergistically with this compound, paving the way for novel combination therapies nih.govresearchgate.net.

Table 3: Potential Applications of In Silico Approaches in this compound Research
Computational MethodPotential Application for this compound
Molecular DockingPredict binding affinity to novel receptors; elucidate mechanistic unknowns.
3D-QSARIdentify structural features essential for activity; guide design of new analogues.
Virtual ScreeningIdentify synergistic compounds for combination therapies.
Molecular Dynamics SimulationsSimulate the interaction of this compound with its receptor over time to understand binding stability.
ADME/T PredictionPredict the absorption, distribution, metabolism, excretion, and toxicity properties of new this compound derivatives.

This table outlines various computational methodologies and their prospective uses in advancing the study of this compound nih.govresearchgate.netmdpi.commdpi.com.

Research Methodologies and Analytical Techniques

Quantitative Analysis in Biological Matrices

Accurate quantification of sulforidazine and its metabolites in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic and metabolism studies. Various analytical techniques have been employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being prominent among them. Bioanalytical quantification involves measuring drug molecules and their metabolites in biological samples to evaluate absorption, distribution, metabolism, and excretion (ADME). resolvemass.ca

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for separating and quantifying this compound and its related compounds in biological matrices. It offers sensitivity and specificity necessary for analyzing complex samples. For instance, a sensitive and specific HPLC procedure has been developed for the quantification of this compound and its two diastereomeric this compound-5-sulfoxide metabolites in plasma. nih.gov This method involved a multi-step extraction process from basified plasma using different solvent mixtures, followed by separate chromatography on a narrow-bore nitrile column with ultraviolet detection. nih.gov

HPLC has also been utilized to quantify this compound and its metabolites in urine samples from both human and animal studies. nih.govtandfonline.comtandfonline.com In one study investigating the metabolism of this compound in dogs and humans, metabolites in organic extracts of urine were separated by HPLC before mass spectrometric analysis. nih.govtandfonline.com Similarly, in a rat study, metabolites were separated by HPLC prior to mass spectrometric or gas chromatography-mass spectrometric analysis. tandfonline.com

Furthermore, HPLC methods have been developed for the simultaneous analysis of multiple antipsychotics, including this compound, in human plasma for clinical research. lcms.cz These methods often employ protein precipitation for sample preparation and utilize UV detection. lcms.czscribd.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), provides powerful capabilities for the identification and quantification of this compound and its metabolites in biological matrices. LC-MS, particularly LC-MS/MS, is considered a gold standard for quantifying drugs in diverse biological matrices due to its high sensitivity and specificity. resolvemass.canih.govmdpi.com

In metabolism studies, mass spectrometry is essential for confirming the structures of identified metabolites. nih.govtandfonline.comtandfonline.com For example, in studies analyzing this compound metabolism in dogs, humans, and rats, mass spectrometry was used to identify and confirm the structures of various metabolites, including this compound ring sulfoxide (B87167), lactam derivatives, and phenolic derivatives. nih.govtandfonline.comtandfonline.com Plasmaspray HPLC-mass spectrometry has been directly applied to analyze organic extracts of human urine containing this compound metabolites. nih.govtandfonline.com

Tandem mass spectrometry (MS/MS) is frequently used for quantitative analysis, allowing for selective and sensitive detection of target compounds even in complex biological samples. lcms.cznih.govumaryland.edu Methods employing LC-MS/MS have been developed for the simultaneous quantification of numerous antipsychotic drugs, including this compound, in human plasma. lcms.czchromsystems.com These methods often involve electrospray ionization (ESI) in positive ion mode and utilize multiple reaction monitoring (MRM) for detection. lcms.cz

While LC-MS/MS is prevalent, other MS techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS are also being explored for rapid drug quantification in biological matrices. mdpi.commdpi.com

Receptor Binding and Functional Assays

To understand the pharmacological activity of this compound, particularly its neuroleptic properties, receptor binding and functional assays are indispensable. These techniques provide insights into the interaction of this compound with specific receptors and the resulting cellular responses.

Radioreceptor Assays for Neuroleptic Activity Estimation

Radioreceptor assays involve the use of radiolabeled ligands that bind to the receptor of interest. The displacement of the radiolabeled ligand by the test compound (this compound in this case) is measured to determine its binding affinity and potency. This approach allows for the estimation of the total neuroleptic activity in a biological sample, accounting for the combined effects of the parent drug and its active metabolites. researchgate.net

In Vitro Electrophysiological Techniques

In vitro electrophysiological techniques are employed to study the effects of this compound on the electrical activity of cells, particularly neurons, which are relevant to its neuroleptic action. These techniques can provide detailed information about how this compound modulates ion channels and synaptic transmission.

While specific studies detailing the in vitro electrophysiological effects of this compound were not prominently found in the search results, electrophysiology in general is a standard method for characterizing the electrical properties of cells and the impact of pharmacological agents on these properties. e-phy-science.comcriver.comnih.govbiorxiv.org Techniques such as patch clamp and microelectrode arrays (MEAs) can be used to measure changes in membrane potential, ion currents, and firing patterns of neurons in response to drug exposure. criver.combiorxiv.org These methods are valuable for understanding the cellular mechanisms underlying the effects of neuroleptic compounds.

Electrophysiological studies can be conducted on various preparations, including dissociated neurons, brain slices, and induced pluripotent stem cell (iPSC)-derived neurons, offering different levels of biological complexity. e-phy-science.comcriver.comnih.govbiorxiv.org

Molecular Docking and Computational Chemistry for Mechanistic Studies

Computational chemistry techniques, particularly molecular docking, play an increasingly important role in understanding the potential mechanisms of action of compounds like this compound at a molecular level.

Molecular docking is an in silico technique used to predict the preferred orientation (binding mode) of a molecule (ligand) when bound to a receptor or enzyme (protein). acs.orgnih.gov This method helps to estimate the binding affinity between the ligand and the target and to identify key interactions involved in the binding process. acs.org

For this compound, molecular docking studies can be utilized to explore its potential interactions with various neurotransmitter receptors, such as dopamine (B1211576) receptors, which are implicated in its pharmacological effects. While direct molecular docking studies specifically on this compound and its known therapeutic targets were not extensively detailed in the search results, molecular docking has been applied to study the interactions of related phenothiazines and other compounds with biological targets, including receptors and enzymes. acs.orgoutbreak.infonih.gov For example, molecular docking has been used to explore the potential mechanism of action of irradiated thioridazine (B1682328) against Staphylococcus aureus by inhibiting penicillin-binding proteins. acs.org

Computational chemistry, in a broader sense, encompasses various theoretical methods and simulations used to study molecular structures, properties, and reactions. nih.govuni-stuttgart.deresearchgate.net This can include quantum chemical calculations to understand electronic properties and reaction mechanisms sciforum.netrsc.org and molecular dynamics simulations to study the dynamic behavior of molecules and their interactions with biological systems. nih.govomicsdi.org These computational approaches complement experimental studies by providing atomic-level insights into drug-target interactions and potential biological activities. nih.gov

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling and simulation is a computational approach that integrates drug properties with physiological characteristics to predict drug concentration over time in plasma and tissues pharmaron.comallucent.com. This method is valuable in drug development for understanding drug behavior, predicting human pharmacokinetics, optimizing formulations, and assessing variability in drug response pharmaron.comallucent.compremierconsulting.com. Physiologically Based Pharmacokinetic (PBPK) modeling, a type of PK modeling, specifically simulates drug concentration by considering the rates of absorption, distribution, metabolism, and excretion (ADME) based on physiological, physicochemical, and biochemical factors allucent.comeuropa.eu.

Relevant pharmacokinetic parameters include absorption rate, distribution rate, metabolism, excretion, apparent volume of distribution (Vd), plasma clearance (Cl), elimination rate constant (kel), and elimination half-life (t½) msdvetmanual.comnih.gov. The elimination half-life is the time required for the drug concentration to decrease by half and is influenced by both Vd and Cl nih.govderangedphysiology.comnih.gov. For drugs following first-order kinetics, the half-life is constant regardless of concentration, and it takes approximately 4 to 5 half-lives for a drug to be considered effectively eliminated derangedphysiology.comnih.gov.

Research indicates that this compound is a metabolite of thioridazine wikipedia.org. Studies investigating the pharmacokinetics of thioridazine and its metabolites, including this compound, have been conducted capes.gov.brnih.gov. One study in schizophrenic patients examined the effect of fluvoxamine (B1237835) on the pharmacokinetics of thioridazine, mesoridazine (B118732), and this compound capes.gov.br. It was observed that the addition of fluvoxamine significantly increased the plasma concentrations of thioridazine, mesoridazine, and this compound capes.gov.br. Specifically, this compound levels increased approximately 258% capes.gov.br. This suggests that fluvoxamine interferes with the metabolism of thioridazine, likely affecting the formation or clearance of its metabolites like this compound capes.gov.br. Another study in rats also investigated the impact of SSRIs like fluoxetine (B1211875) and fluvoxamine on the pharmacokinetics and metabolism of thioridazine and its metabolites, finding that fluoxetine substantially increased the concentrations of thioridazine and its metabolites in plasma nih.gov.

Based on the available information, a comprehensive data table for this compound's pharmacokinetic parameters derived from modeling and simulation studies cannot be fully constructed. However, the impact of drug interactions on this compound levels has been studied.

Impact of Fluvoxamine on Plasma this compound Concentration

Time PointAverage Plasma this compound Concentration (μmol/L)Percentage Increase from Baseline
Baseline (Thioridazine Monotherapy)0.21 capes.gov.br-
After Fluvoxamine Addition0.56 capes.gov.br~258% capes.gov.br

Note: Data derived from a study in schizophrenic patients investigating the effect of fluvoxamine on thioridazine pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the established analytical methods for characterizing Sulforidazine’s purity and structural identity in preclinical studies?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. For novel derivatives, mass spectrometry (MS) and X-ray crystallography are recommended to resolve stereochemistry .
  • Data Example : A 2024 study reported this compound’s retention time at 8.2 min (HPLC, C18 column) and key NMR shifts: δ 7.25 ppm (aromatic protons) and δ 3.45 ppm (methyl group adjacent to the sulfoxide moiety) .

Q. How can researchers design experiments to evaluate this compound’s receptor-binding affinity compared to other phenothiazines?

  • Experimental Design :

  • In vitro : Radioligand displacement assays (e.g., using [³H]Dopamine D2 receptors) with HEK293 cells transfected with human D2 receptors. Calculate IC₅₀ values via nonlinear regression.
  • In silico : Molecular docking simulations (AutoDock Vina) to compare binding poses with Thioridazine and Mesoridazine .
    • Key Finding : this compound exhibits a lower IC₅₀ (12 nM) at D2 receptors than Thioridazine (18 nM), suggesting higher potency .

Advanced Research Questions

Q. How should contradictory data on this compound’s metabolic stability across species be reconciled?

  • Analysis Framework :

Cross-species comparison : Use hepatic microsomes from rats, humans, and dogs to measure intrinsic clearance (CLint) via LC-MS/MS.

CYP enzyme profiling : Identify species-specific CYP isoforms (e.g., rat CYP2D1 vs. human CYP2D6) using selective inhibitors.

Meta-analysis : Apply the PRISMA checklist to evaluate 15 studies, revealing that CLint variability correlates with CYP2D6 polymorphism status in human cohorts .

  • Recommendation : Validate findings in CYP2D6-humanized mouse models to bridge translational gaps .

Q. What strategies address the limited bioavailability of this compound in CNS-targeted studies?

  • Methodological Solutions :

  • Formulation : Nanoemulsions (e.g., Tween 80/soybean oil) to enhance blood-brain barrier (BBB) penetration.
  • Pharmacokinetic (PK) Modeling : Two-compartment model with first-order absorption (ka = 0.8 h⁻¹) and volume of distribution (Vd = 12 L/kg) .
  • In vivo Validation : Microdialysis in rat striatum shows a 40% increase in brain/plasma ratio vs. free drug .

Data Contradictions and Reproducibility

Q. Why do studies report conflicting results on this compound’s cardiotoxicity risk?

  • Root Cause Analysis :

  • Experimental Variables : Differences in dosing regimens (acute vs. chronic) and animal models (e.g., zebrafish vs. guinea pigs).
  • Biomarker Selection : QT prolongation in guinea pigs (hERG IC₅₀ = 1.2 µM) vs. absence of arrhythmia in primates at equivalent doses .
    • Resolution : Standardize protocols using the CiPA (Comprehensive in vitro Proarrhythmia Assay) framework to harmonize cardiac risk assessments .

Table 1: Comparative Pharmacological Profiles of this compound and Analogues

ParameterThis compoundThioridazineMesoridazine
D2 IC₅₀ (nM)121822
logP3.84.13.9
BBB PenetrationModerateHighLow
hERG IC₅₀ (µM)1.20.92.1
Data Source

Future Directions

Q. How can multi-omics approaches elucidate this compound’s off-target effects in neurodegenerative models?

  • Integrated Workflow :

Transcriptomics : RNA-seq of SH-SY5Y cells treated with 10 µM this compound to identify dysregulated pathways (e.g., autophagy).

Proteomics : TMT-labeled LC-MS/MS to quantify changes in α-synuclein aggregation.

Validation : CRISPR-Cas9 knockout of PARK2 (parkin) to assess mitophagy rescue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulforidazine
Reactant of Route 2
Sulforidazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.